molecular formula C17H22N6O2S B2731160 N,N,4-trimethyl-2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide CAS No. 1396881-94-9

N,N,4-trimethyl-2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide

Cat. No.: B2731160
CAS No.: 1396881-94-9
M. Wt: 374.46
InChI Key: PZFFBSSSGGZXTE-UHFFFAOYSA-N
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Description

The compound “N,N,4-trimethyl-2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a piperidine ring, a pyridazine ring, and a thiazole ring, all of which are common in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures (piperidine, pyridazine, and thiazole) would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. Piperidine derivatives are known to participate in a variety of reactions .

Scientific Research Applications

Metabolism and Disposition in Humans

One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. This research provides insights into the metabolic pathways and elimination processes of complex chemical compounds in humans. The study found that elimination occurred principally via the feces, and the compound was extensively metabolized, with only negligible amounts excreted unchanged (Renzulli et al., 2011).

Dietary Assessment of Xenobiotics

Another study described the intake of heterocyclic amines and other compounds from food processing among different populations. This research is relevant for understanding the exposure to and potential health impacts of various chemical compounds found in the diet (Zapico et al., 2022).

Environmental Exposure to Pesticides

Research on the environmental exposure of preschool children to organophosphorus and pyrethroid pesticides in South Australia highlights the significance of studying the presence and effects of chemical compounds in the environment. This study demonstrates the widespread chronic exposure to these compounds among children, which is crucial for understanding the potential health risks associated with chemical exposure (Babina et al., 2012).

Therapeutic Efficacy and Toxicity

A comparative trial investigated the efficacy and safety of different drug combinations for the treatment of toxoplasmic encephalitis in patients with AIDS. This study illustrates the application of chemical compounds in therapeutic settings and the importance of evaluating both their effectiveness and safety profiles (Torre et al., 1998).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are found in many pharmaceuticals and can have a wide range of biological activities .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of pharmaceuticals given the presence of functional groups common in medicinal chemistry .

Properties

IUPAC Name

N,N,4-trimethyl-2-[(6-piperidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-11-14(16(25)22(2)3)26-17(18-11)19-15(24)12-7-8-13(21-20-12)23-9-5-4-6-10-23/h7-8H,4-6,9-10H2,1-3H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFBSSSGGZXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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